molecular formula C18H26N2O2 B13084793 tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

Cat. No.: B13084793
M. Wt: 302.4 g/mol
InChI Key: YTFDIYCLDYXIRQ-UHFFFAOYSA-N
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Description

tert-Butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, a phenyl group, and a hexahydro-pyrrolo[3,4-c]pyridine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases, and the temperature and solvent choice are crucial for the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for probing biological systems and understanding molecular mechanisms .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

  • tert-Butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate
  • tert-Butyl 7a-methyl octahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate
  • tert-Butyl 7a-ethyl (3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate

Uniqueness: The uniqueness of tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate lies in its specific structural features, such as the presence of the phenyl group and the hexahydro-pyrrolo[3,4-c]pyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl 7a-phenyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(13-19-11-15(18)12-20)14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3

InChI Key

YTFDIYCLDYXIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNCC2C1)C3=CC=CC=C3

Origin of Product

United States

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